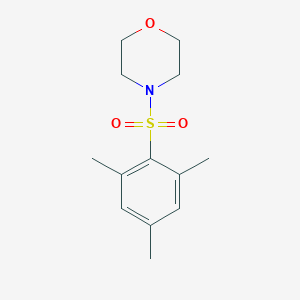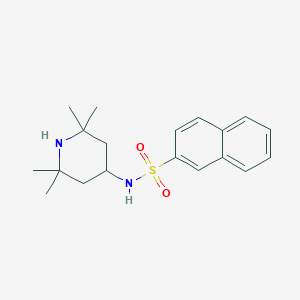
2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide, also known as MEMS, is a sulfonamide derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MEMS is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. Studies have shown that this compound inhibits the activity of histone deacetylases (HDACs), which play a critical role in regulating gene expression and cell cycle progression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune responses. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide is its relatively simple synthesis process, which makes it easily accessible for laboratory experiments. Additionally, this compound has been shown to have potent anticancer and neuroprotective activity, making it a promising candidate for further research. However, one limitation of this compound is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide. One area of focus could be on improving the solubility and bioavailability of this compound, which could enhance its therapeutic potential. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to identify potential molecular targets for its activity. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans, with the ultimate goal of developing it as a therapeutic agent for cancer and neurological disorders.
Synthesemethoden
2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide can be synthesized through a multistep process that involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methoxyethylamine to form the intermediate product, which is then reacted with diethyl malonate to form the final product. The process is relatively simple and can be carried out under standard laboratory conditions.
Wissenschaftliche Forschungsanwendungen
2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Studies have shown that this compound exhibits potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C14H23NO5S |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO5S/c1-5-19-12-10-14(13(20-6-2)9-11(12)3)21(16,17)15-7-8-18-4/h9-10,15H,5-8H2,1-4H3 |
InChI-Schlüssel |
VEPMQADTGSUNMY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCCOC |
Kanonische SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate](/img/structure/B225113.png)
![1-[(4-Methoxynaphthyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225125.png)
![4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225126.png)


![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]indoline](/img/structure/B225137.png)
![4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B225138.png)



![2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B225156.png)

![1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225174.png)
![1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225180.png)